Benzonitrile, 4-(1-oxo-3-phenyl-2-propynyl)-
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Overview
Description
4-(3-Phenylpropioloyl)benzonitrile is an organic compound with the molecular formula C16H9NO. It is a derivative of benzonitrile, featuring a phenylpropioloyl group attached to the benzene ring. This compound is of interest due to its unique structure, which combines the properties of benzonitrile and phenylpropioloyl groups, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-phenylpropioloyl)benzonitrile typically involves the following steps:
Starting Materials: Benzonitrile and phenylpropiolic acid.
Reaction: The phenylpropiolic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).
Coupling Reaction: The acid chloride is then reacted with benzonitrile in the presence of a base such as triethylamine (Et3N) to form 4-(3-phenylpropioloyl)benzonitrile.
The reaction conditions generally involve:
Temperature: The reaction is typically carried out at room temperature to 50°C.
Solvent: Common solvents used include dichloromethane (DCM) or tetrahydrofuran (THF).
Catalyst: A base such as triethylamine is used to facilitate the reaction.
Industrial Production Methods
Industrial production of 4-(3-phenylpropioloyl)benzonitrile follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
4-(3-Phenylpropioloyl)benzonitrile undergoes various chemical reactions, including:
Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed in anhydrous solvents like ether or THF.
Products: Reduction can yield alcohols or amines depending on the specific conditions.
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Products: Substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-(3-Phenylpropioloyl)benzonitrile has several scientific research applications:
Chemistry
Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Utilized in studies involving enzyme inhibition and protein interactions.
Medicine
Pharmaceuticals: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: Used in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-phenylpropioloyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The phenylpropioloyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzonitrile moiety can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminophenyl)benzonitrile: Similar structure but with an amino group instead of a phenylpropioloyl group.
4-(2-Bromoacetyl)benzonitrile: Contains a bromoacetyl group, used in different synthetic applications.
4-(Trifluoromethyl)benzonitrile: Features a trifluoromethyl group, known for its electron-withdrawing properties.
Uniqueness
4-(3-Phenylpropioloyl)benzonitrile is unique due to the presence of the phenylpropioloyl group, which imparts distinct chemical reactivity and biological activity compared to other benzonitrile derivatives. This makes it valuable in specialized applications where specific interactions with molecular targets are required.
Properties
CAS No. |
100752-58-7 |
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Molecular Formula |
C16H9NO |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-(3-phenylprop-2-ynoyl)benzonitrile |
InChI |
InChI=1S/C16H9NO/c17-12-14-6-9-15(10-7-14)16(18)11-8-13-4-2-1-3-5-13/h1-7,9-10H |
InChI Key |
FPMZWZIBRYEEGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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